molecular formula C14H12ClFN2O2 B4893889 3-(2-CHLORO-6-FLUOROPHENYL)-N-CYCLOPROPYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

3-(2-CHLORO-6-FLUOROPHENYL)-N-CYCLOPROPYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4893889
M. Wt: 294.71 g/mol
InChI Key: XBYAZRJWWNFALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloro-6-fluorophenyl)-N-cyclopropyl-5-methyl-12-oxazole-4-carboxamide is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a cyclopropyl group, and an oxazole ring. Its molecular formula is C14H10ClFN2O4, and it has been studied for its potential herbicidal activity .

Preparation Methods

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-cyclopropyl-5-methyl-12-oxazole-4-carboxamide involves several steps. One common method starts with 2-chloro-6-fluorobenzaldehyde, which undergoes a nucleophilic addition reaction with hydroxylamine hydrochloride to form 2-chloro-6-fluorobenzaldehyde oxime. This intermediate is then subjected to N-acylation using pyridine and other reagents to form the final product . Industrial production methods often involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

3-(2-Chloro-6-fluorophenyl)-N-cyclopropyl-5-methyl-12-oxazole-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-cyclopropyl-5-methyl-12-oxazole-4-carboxamide involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the synthesis of plastoquinone and tocopherol in plants. This inhibition leads to the disruption of photosynthesis and ultimately causes plant death .

Comparison with Similar Compounds

3-(2-Chloro-6-fluorophenyl)-N-cyclopropyl-5-methyl-12-oxazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-cyclopropyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c1-7-11(14(19)17-8-5-6-8)13(18-20-7)12-9(15)3-2-4-10(12)16/h2-4,8H,5-6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYAZRJWWNFALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718475
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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